

Application Note: Determination of Febuxostat Impurity 7 using RP-HPLC

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Compound of Interest

Compound Name: *Febuxostat impurity 7*

Cat. No.: *B602047*

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Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout.^[1] During the synthesis or storage of Febuxostat, various impurities can arise, which may affect the efficacy and safety of the drug product. One such impurity is **Febuxostat Impurity 7**, chemically known as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid or 3-Descyano-3-((hydroxyimino)methyl) Febuxostat.^{[2][3]} Regulatory guidelines necessitate the identification and control of such impurities to ensure the quality of the pharmaceutical product.

This application note describes a systematic approach to developing a stability-indicating RP-HPLC method for the accurate quantification of **Febuxostat Impurity 7** in the presence of the active pharmaceutical ingredient (API), Febuxostat.

Method Summary

The developed method utilizes a reversed-phase C18 column with a gradient elution program. The mobile phase consists of a phosphate buffer and an organic modifier (acetonitrile), ensuring optimal separation of Febuxostat and its impurities. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1. These conditions are a starting point and may require optimization based on the specific column and HPLC system used.

Table 1: Proposed HPLC Chromatographic Conditions

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
15	
20	
22	
25	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	315 nm
Injection Volume	10 µL
Diluent	Acetonitrile:Water (50:50, v/v)

Experimental Protocol

This section provides a detailed protocol for the preparation of solutions and the execution of the analytical method.

1. Materials and Reagents

- Febuxostat Reference Standard
- **Febuxostat Impurity 7** Reference Standard
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Water (HPLC Grade)

2. Preparation of Solutions

- Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
- Diluent: Prepare a mixture of Acetononitrile and Water in a 50:50 volume ratio.
- Standard Stock Solution of Febuxostat (1000 µg/mL): Accurately weigh about 25 mg of Febuxostat Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Standard Stock Solution of **Febuxostat Impurity 7** (100 µg/mL): Accurately weigh about 2.5 mg of **Febuxostat Impurity 7** Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solution: From the stock solutions, prepare a working standard solution containing a suitable concentration of Febuxostat (e.g., 100 µg/mL) and **Febuxostat Impurity 7** (e.g., 1 µg/mL) in the diluent.
- Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 10 mg of Febuxostat into a 100 mL volumetric flask. Add about 70 mL of diluent and

sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The system is deemed suitable for use if the following criteria are met:

- The relative standard deviation (RSD) of the peak area for Febuxostat and **Febuxostat Impurity 7** is not more than 2.0%.
- The theoretical plates for both peaks are not less than 2000.
- The tailing factor for both peaks is not more than 2.0.

4. Method Validation Summary

The proposed method should be validated according to ICH guidelines. A summary of the validation parameters and their typical acceptance criteria is provided in Table 2.

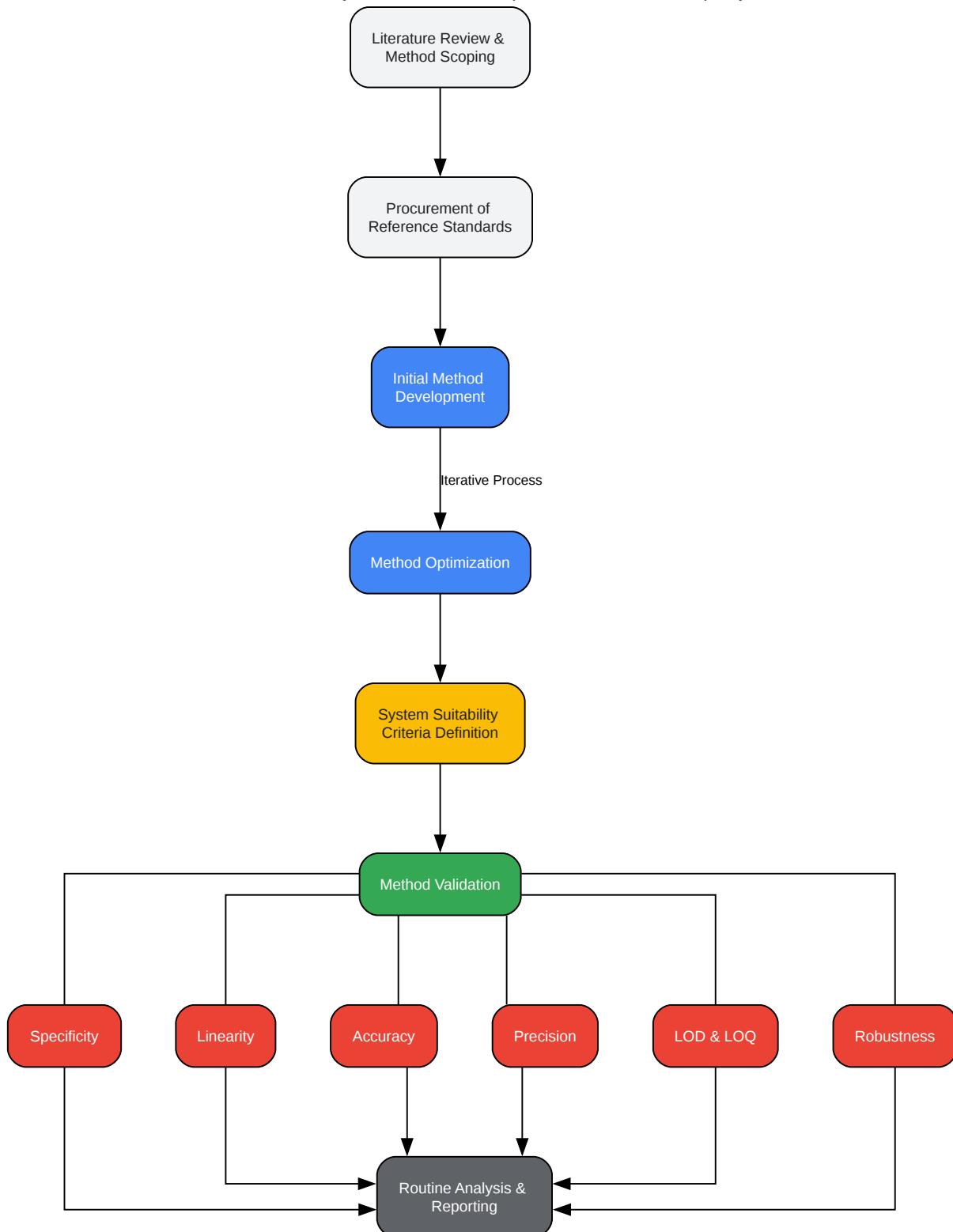
Table 2: Method Validation Parameters and Acceptance Criteria

Parameter	Procedure	Acceptance Criteria
Specificity	Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress).	No interference at the retention times of Febuxostat and Impurity 7. Peak purity of the analyte peaks should pass.
Linearity	Analyze a series of solutions of Impurity 7 at different concentrations (e.g., LOQ to 150% of the specification level).	Correlation coefficient (r^2) ≥ 0.999 .
Accuracy (% Recovery)	Analyze samples spiked with known amounts of Impurity 7 at three concentration levels (e.g., 50%, 100%, and 150% of the specification level) in triplicate.	Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability)	Analyze six replicate preparations of a sample spiked with Impurity 7 at the 100% level.	RSD $\leq 5.0\%$.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by the standard deviation of the response and the slope of the calibration curve.	The LOQ should be sufficiently low to quantify the impurity at the required specification level.
Robustness	Intentionally vary chromatographic parameters (e.g., flow rate $\pm 10\%$, column temperature $\pm 5^\circ\text{C}$, mobile phase pH ± 0.2).	System suitability criteria should be met, and the results should not be significantly affected.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical method development and validation workflow for **Febuxostat Impurity 7**.

Workflow for Analytical Method Development of Febuxostat Impurity 7

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Caption: A flowchart illustrating the systematic workflow for the development and validation of an HPLC method for **Febuxostat Impurity 7**.

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